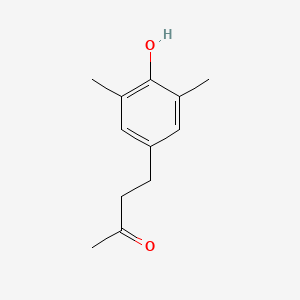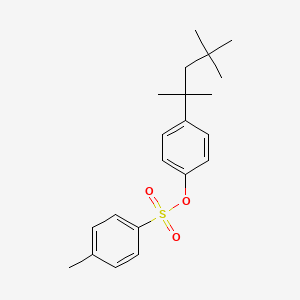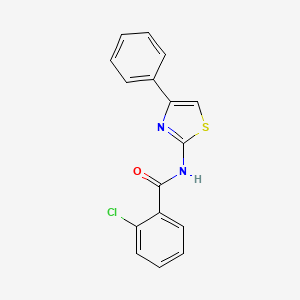
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound with the molecular formula C18H19N3O5 and a molecular weight of 357.369 g/mol . This compound is known for its unique structure, which includes a hydrazino group and a trimethoxybenzylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide typically involves the reaction of phenylhydrazine with 2,3,4-trimethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product . The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
化学反应分析
Types of Reactions
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学研究应用
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
作用机制
The mechanism by which 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide exerts its effects involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with proteins, affecting their function. Additionally, the trimethoxybenzylidene moiety can interact with cellular membranes, altering their permeability and function .
相似化合物的比较
Similar Compounds
- 2-Oxo-N-phenyl-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide
- 2-Oxo-N-phenyl-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide
- 2-Oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide
Uniqueness
What sets 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide apart from similar compounds is its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trimethoxybenzylidene moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
681444-01-9 |
|---|---|
分子式 |
C18H19N3O5 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O5/c1-24-14-10-9-12(15(25-2)16(14)26-3)11-19-21-18(23)17(22)20-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
InChI 键 |
WVTJKTIVEFSRCF-YBFXNURJSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)








![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)

